molecular formula C11H11FO2 B13078626 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione

Cat. No.: B13078626
M. Wt: 194.20 g/mol
InChI Key: HUVRBXXVGQUNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with methyl vinyl ketone to yield the desired product . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-methylbutane-1,3-dione

InChI

InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-5-3-4-6-10(9)12/h3-7H,1-2H3

InChI Key

HUVRBXXVGQUNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC=CC=C1F

Origin of Product

United States

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